
Cy7 carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy7 carboxylic acid, also known as heptamethine cyanine dye, is a near-infrared fluorescent dye. It is part of the cyanine dye family, which is known for its extensive use in biological labeling and imaging due to its unique photophysical properties. This compound is particularly valued for its high extinction coefficient and long-wavelength absorption and emission, making it ideal for in vivo imaging applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cy7 carboxylic acid is synthesized through a series of chemical reactions involving the formation of a polymethine chain between two nitrogen atoms. The synthesis typically starts with the preparation of an indole or benzothiazole derivative, which is then reacted with a suitable aldehyde to form the polymethine chain.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The synthesis is often carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, followed by purification steps like recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Cy7 carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Oxidation and Reduction: The dye can undergo oxidation and reduction reactions, altering its photophysical properties.
Conjugation Reactions: The polymethine chain can be modified through conjugation reactions to attach different functional groups
Common Reagents and Conditions:
Thionyl Chloride: Used to convert the carboxylic acid group into an acid chloride, which can then react with nucleophiles.
Alcohols and Amines: React with the carboxylic acid group to form esters and amides, respectively.
Strong Acids or Bases: Used to catalyze various reactions involving the carboxylic acid group
Major Products:
Esters and Amides: Formed through nucleophilic substitution reactions.
Modified Cyanine Dyes: Resulting from conjugation reactions with different functional groups
Aplicaciones Científicas De Investigación
Cy7 carboxylic acid has a wide range of applications in scientific research, including:
Biological Imaging: Used in fluorescence imaging to visualize biological processes in vivo due to its near-infrared emission.
Molecular Probes: Employed as a molecular probe in various assays to detect specific biomolecules.
Drug Delivery: Utilized in the development of drug delivery systems where the dye helps track the distribution of therapeutic agents.
Photodynamic Therapy: Investigated for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light activation .
Mecanismo De Acción
The mechanism of action of Cy7 carboxylic acid involves its ability to absorb light in the near-infrared region and emit fluorescence. This property is due to the extended conjugation of the polymethine chain, which allows for efficient energy absorption and emission. The dye can be conjugated to various biomolecules, enabling it to target specific cellular structures or processes. Upon light activation, this compound can also generate reactive oxygen species, which can be used for therapeutic purposes .
Comparación Con Compuestos Similares
Cy5 Carboxylic Acid: Another cyanine dye with shorter wavelength absorption and emission.
Cy5.5 Carboxylic Acid: Similar to Cy5 but with slightly longer wavelength properties.
IRDye800CW: A near-infrared dye with similar applications in biological imaging
Uniqueness of Cy7 Carboxylic Acid: this compound stands out due to its longer wavelength absorption and emission, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging. Its high extinction coefficient and photostability make it a preferred choice for in vivo applications .
Propiedades
Fórmula molecular |
C37H45ClN2O2 |
|---|---|
Peso molecular |
585.2 g/mol |
Nombre IUPAC |
6-[(2E)-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C37H44N2O2.ClH/c1-36(2)29-16-8-10-18-31(29)38(5)33(36)23-21-27-14-13-15-28(26-27)22-24-34-37(3,4)30-17-9-11-19-32(30)39(34)25-12-6-7-20-35(40)41;/h8-11,16-19,21-24,26H,6-7,12-15,20,25H2,1-5H3;1H |
Clave InChI |
FOVQXMYLXAXGJR-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C\C=C\4/C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)/CCC3)C)C.[Cl-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(6-oxo-5H-purin-9-yl)propylamino]benzoic acid](/img/structure/B12297440.png)
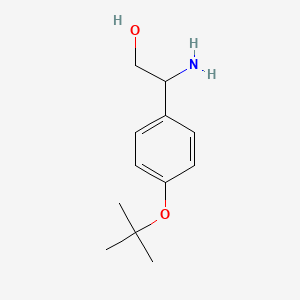
![5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3,9,10-tetrahydropyrano[2,3-h]chromen-4-one](/img/structure/B12297449.png)
![9-Hydroxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12297450.png)
![[4-[[2-[2-[2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12297453.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12297455.png)
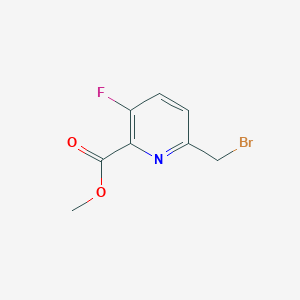
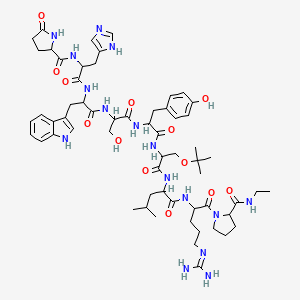


![N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B12297497.png)
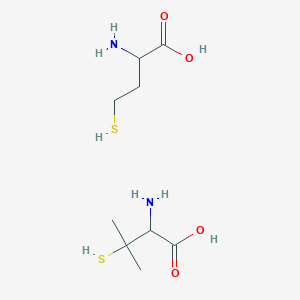
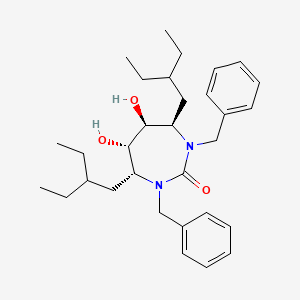
![Propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12297518.png)
